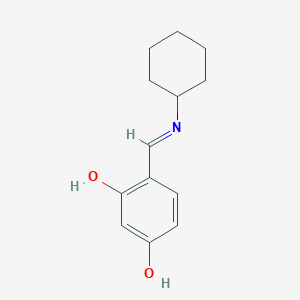

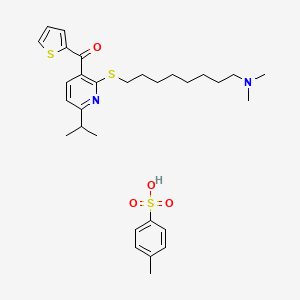

![molecular formula C23H22F2N2O4 B611953 (R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid CAS No. 2254001-81-3](/img/structure/B611953.png)

(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

Übersicht

Beschreibung

ZK824859 is a potent uPA inhibitor as a potential treatment for multiple sclerosis. ZK824859 showed activity to lower clinical scores when dosed in either acute or chronic mouse EAE mode.

Wissenschaftliche Forschungsanwendungen

Treatment of Multiple Sclerosis

ZK824859 is a selective urokinase plasminogen activator (uPA) inhibitor . It has been suggested as a potential therapeutic agent for the treatment of multiple sclerosis . Multiple sclerosis is an autoimmune disorder where the immune system malfunctions and attacks the body’s own tissues and organs, in this case, tissues of the nervous system .

Inhibition of Tumor Invasion and Metastasis

The uPA system, which ZK824859 inhibits, plays a key role in tumor invasion and metastasis . By inhibiting this system, ZK824859 could potentially be used to prevent the spread of cancer .

Role in Fibrinolysis

The uPA system is central to a spectrum of biological processes including fibrinolysis . Fibrinolysis is the process of preventing blood clots from growing and becoming problematic. ZK824859, by inhibiting the uPA system, could play a role in managing this process .

Role in Inflammation

The uPA system is also involved in inflammation . Therefore, ZK824859 could potentially be used in the treatment of inflammatory diseases .

Role in Atherosclerotic Plaque Formation

The uPA system is involved in atherosclerotic plaque formation . By inhibiting this system, ZK824859 could potentially be used in the treatment of atherosclerosis .

Role in Wound Healing

The uPA system is involved in matrix remodeling during wound healing . ZK824859, by inhibiting this system, could potentially play a role in wound healing processes .

Wirkmechanismus

Target of Action

The primary targets of ZK824859 are human uPA, tissue plasminogen activator (tPA), and plasmin . These targets play a crucial role in various biological processes, including fibrinolysis, inflammation, atherosclerotic plaque formation, matrix remodeling during wound healing, tumor invasion, angiogenesis, and metastasis .

Mode of Action

ZK824859 interacts with its targets (uPA, tPA, and plasmin) by inhibiting their activity. The IC50 values for human uPA, tPA, and plasmin are 79 nM, 1580 nM, and 1330 nM, respectively . This means that ZK824859 is most potent against uPA, followed by plasmin and tPA.

Biochemical Pathways

The urokinase plasminogen activator system (uPAS), which includes uPA, tPA, and plasmin, is central to a spectrum of biological processes . By inhibiting uPA, ZK824859 affects these processes, potentially leading to reduced inflammation, slowed atherosclerotic plaque formation, altered matrix remodeling during wound healing, decreased tumor invasion, and inhibited angiogenesis .

Pharmacokinetics

This suggests that ZK824859 can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The salt form of ZK824859, ZK824859 hydrochloride, is noted for its enhanced water solubility and stability , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of ZK824859’s action primarily involve the inhibition of uPA, tPA, and plasmin, key components of the uPAS . This inhibition can affect a range of biological processes, potentially leading to therapeutic effects in conditions such as multiple sclerosis .

Action Environment

For instance, the enhanced water solubility and stability of ZK824859 hydrochloride suggest that it might be more effective or stable under certain conditions.

Eigenschaften

IUPAC Name |

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNXUNVHFJANHX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)

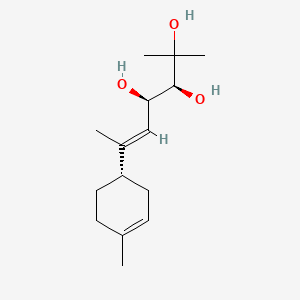

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)